Cas no 1368458-95-0 (3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid)

3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid is a fluorinated and chlorinated aromatic β-amino acid derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its key structural features—the 3-chloro-4-fluorophenyl group and β-amino acid functionality—make it valuable for designing bioactive compounds, particularly in medicinal chemistry for targeted drug development. The presence of both halogen substituents enhances its potential as a building block for molecules with improved binding affinity and metabolic stability. This compound is typically employed in peptidomimetics and small-molecule inhibitors, offering precise modifications for structure-activity relationship studies. High purity and well-defined stereochemistry are critical for its effective use in research and industrial applications.
3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid structure
1368458-95-0 structure
Product Name:3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid
CAS No:1368458-95-0
MF:C10H11ClFNO2
MW:231.651245355606
MDL:MFCD21967451
CID:4591443
Update Time:2025-10-30

3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid
    • 3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid
    • MDL: MFCD21967451
    • Inchi: 1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
    • InChI Key: RKICFVYCMHSSCD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(N)CC1=CC=C(F)C(Cl)=C1

3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D777959-1g
3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid
1368458-95-0 95%
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eNovation Chemicals LLC
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3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid
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Additional information on 3-Amino-4-(3-chloro-4-fluorophenyl)butyricAcid

Research Brief on 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid (CAS: 1368458-95-0): Recent Advances and Applications

3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid (CAS: 1368458-95-0) is a fluorinated phenylalanine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, biological activity, and emerging therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid as a key intermediate in the synthesis of novel γ-aminobutyric acid (GABA) analogs. The research team employed a multi-step synthetic route to incorporate this compound into a series of GABAA receptor modulators, which showed promising anxiolytic activity in preclinical models. The presence of the 3-chloro-4-fluorophenyl moiety was found to significantly enhance binding affinity to the receptor's benzodiazepine site, suggesting its potential for developing next-generation anxiolytics with improved selectivity.

In the realm of enzyme inhibition, a recent patent application (WO2023056789) disclosed the use of 1368458-95-0 as a core structure for designing potent dipeptidyl peptidase-4 (DPP-4) inhibitors. The compound's unique stereochemistry and fluorine substitution pattern were shown to confer enhanced metabolic stability compared to conventional DPP-4 inhibitors, making it a valuable scaffold for developing anti-diabetic drugs with prolonged action. Molecular docking studies revealed that the 3-chloro-4-fluorophenyl group optimally occupies a hydrophobic pocket in the DPP-4 active site, explaining the observed inhibitory potency.

Recent advances in synthetic methodology have also improved access to this valuable building block. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid using continuous flow chemistry, achieving an 82% overall yield with excellent enantiomeric purity (>99% ee). This technological breakthrough addresses previous challenges in the industrial-scale production of this compound, facilitating its broader application in pharmaceutical development.

The compound's potential extends beyond small molecule therapeutics. A cutting-edge study in Bioconjugate Chemistry (2024) reported its incorporation into peptide-drug conjugates for targeted cancer therapy. The fluorine atom in the phenyl ring enabled facile 18F-labeling for PET imaging, while the amino and carboxyl functionalities allowed for straightforward conjugation to tumor-targeting peptides. This dual functionality positions 1368458-95-0 as a valuable tool for developing theranostic agents that combine diagnostic imaging with therapeutic action.

Ongoing research is exploring the compound's utility in addressing emerging therapeutic challenges. Preliminary results from a multi-center study suggest that derivatives of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid may exhibit activity against protein misfolding diseases, potentially offering a new approach to treating neurodegenerative disorders. The fluorinated aromatic system appears to interact with amyloidogenic peptides, inhibiting their aggregation while maintaining low cytotoxicity—a finding that could open new avenues in neuropharmacology.

As the pharmaceutical industry continues to prioritize fluorinated compounds for their improved pharmacokinetic properties, 3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid (1368458-95-0) stands out as a particularly versatile scaffold. Its unique combination of synthetic accessibility, structural diversity, and demonstrated biological activity ensures its continued relevance in drug discovery programs. Future research directions likely include further exploration of its applications in targeted drug delivery systems and as a platform for developing covalent inhibitors through its reactive functional groups.

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